molecular formula C6H12OS B093763 2-Isopropyl-1,3-oxathiolane CAS No. 17643-70-8

2-Isopropyl-1,3-oxathiolane

Cat. No. B093763
CAS RN: 17643-70-8
M. Wt: 132.23 g/mol
InChI Key: JTGZVABCBHZNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-1,3-oxathiolane (IOT) is a cyclic sulfide compound with the chemical formula C5H10OS. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis reactions. IOT is a versatile compound that finds its application in various fields, including scientific research.

Mechanism Of Action

The mechanism of action of 2-Isopropyl-1,3-oxathiolane is not well understood. However, it is believed to act as a nucleophile and undergoes addition reactions with electrophiles. 2-Isopropyl-1,3-oxathiolane can also undergo ring-opening reactions to form thiol and alcohol functional groups.

Biochemical And Physiological Effects

2-Isopropyl-1,3-oxathiolane has been shown to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of 2-Isopropyl-1,3-oxathiolane are not well understood.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Isopropyl-1,3-oxathiolane in lab experiments include its high reactivity and versatility in organic synthesis reactions. However, 2-Isopropyl-1,3-oxathiolane is a toxic and flammable compound that requires careful handling and storage. It can also cause skin and eye irritation upon contact.

Future Directions

1. Development of new synthetic methods for 2-Isopropyl-1,3-oxathiolane and its derivatives.
2. Investigation of the mechanism of action of 2-Isopropyl-1,3-oxathiolane.
3. Exploration of the potential applications of 2-Isopropyl-1,3-oxathiolane in drug discovery and development.
4. Study of the toxicological effects of 2-Isopropyl-1,3-oxathiolane on human health and the environment.
5. Development of safer and more efficient methods for handling and storing 2-Isopropyl-1,3-oxathiolane.

Synthesis Methods

2-Isopropyl-1,3-oxathiolane can be synthesized by the reaction of isopropyl mercaptan with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by distillation or recrystallization.

Scientific Research Applications

2-Isopropyl-1,3-oxathiolane is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used as a starting material for the synthesis of chiral sulfoxides, which find their application in the synthesis of drugs and agrochemicals. 2-Isopropyl-1,3-oxathiolane is also used in the synthesis of optically active compounds, which are important in the pharmaceutical industry.

properties

CAS RN

17643-70-8

Product Name

2-Isopropyl-1,3-oxathiolane

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-propan-2-yl-1,3-oxathiolane

InChI

InChI=1S/C6H12OS/c1-5(2)6-7-3-4-8-6/h5-6H,3-4H2,1-2H3

InChI Key

JTGZVABCBHZNLP-UHFFFAOYSA-N

SMILES

CC(C)C1OCCS1

Canonical SMILES

CC(C)C1OCCS1

synonyms

2-Isopropyl-1,3-oxathiolane

Origin of Product

United States

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